1-Propene, 1-(methylthio)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propene, 1-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of propene with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C and pressures from 1 to 5 atmospheres. The catalyst used can vary, but common choices include transition metal complexes such as palladium or nickel complexes.
Industrial Production Methods
In an industrial setting, the production of 1-Propene, 1-(methylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the following steps:
Feed Preparation: Propene and methylthiol are purified and mixed in the desired stoichiometric ratio.
Reaction: The mixture is passed through a reactor containing the catalyst at controlled temperature and pressure.
Separation: The reaction mixture is then separated using distillation or other separation techniques to isolate the desired product.
Purification: The isolated product is further purified to remove any impurities or by-products.
Chemical Reactions Analysis
Types of Reactions
1-Propene, 1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of 1-Propene, 1-(methylthio)- can yield the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The vinyl group in 1-Propene, 1-(methylthio)- can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common nucleophiles include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents at temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) at temperatures ranging from -20°C to 50°C.
Substitution: Halides, amines, alcohols, and other nucleophiles at temperatures ranging from -10°C to 80°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted vinyl sulfides.
Scientific Research Applications
1-Propene, 1-(methylthio)- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Propene, 1-(methylthio)- involves its interaction with various molecular targets, including enzymes and receptors. The vinyl group allows the compound to participate in a range of chemical reactions, while the sulfur atom can form strong interactions with metal ions and other nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Propene, 1-(methylthio)- can be compared with other similar compounds, such as:
1-Propene, 1-(ethylthio)-: This compound has an ethyl group instead of a methyl group attached to the sulfur atom. It exhibits similar chemical properties but may have different reactivity and biological activity.
1-Propene, 1-(phenylthio)-: This compound has a phenyl group attached to the sulfur atom. It is more hydrophobic and may have different solubility and reactivity compared to 1-Propene, 1-(methylthio)-.
1-Propene, 1-(methylsulfinyl)-: This compound has a sulfinyl group (−SO) instead of a sulfanyl group (−S). It is more oxidized and may have different chemical and biological properties.
The uniqueness of 1-Propene, 1-(methylthio)- lies in its balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-methylsulfanylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGCMRDEUBRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864227 | |
Record name | 1-Propene, 1-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid; Acrid strong garlic-like aroma | |
Record name | Methyl 1-propenyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Methyl 1-propenyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.887-0.893 (20°) | |
Record name | Methyl 1-propenyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10152-77-9 | |
Record name | Methyl 1-propenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10152-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 1-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 1-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [No public or meaningful name is available] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 1-PROPENYL SULPIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of (E)-1-Methylthio-1-propene and (Z)-1-Methylthio-1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 1-propene, 1-(methylthio)-(E)- in different types of chives flower sauce?
A1: The presence of 1-propene, 1-(methylthio)-(E)- in all four types of chives flower sauce analyzed [] suggests it's a key aroma compound in chives themselves, regardless of added fruit flavors. This is consistent with its identification as a major compound in both white and purple skin garlic []. Further research could explore if its concentration varies significantly between chives varieties or with different processing methods, offering insights for flavor optimization in food production.
Q2: How does the presence of other volatile compounds impact the aroma profile of chives flower sauce?
A2: While 1-propene, 1-(methylthio)-(E)- may be a significant contributor to the aroma, it doesn't act in isolation. The study identified other compounds like methyl mercaptan, dimethyl disulfide, and diallyl sulfide, all present in the chives flower sauces []. These likely interact to create a complex aroma profile. Notably, unique compounds were detected in the fruit-flavored sauces, suggesting these additions introduce new aroma dimensions, potentially complementing or masking the base chives aroma. This highlights the importance of considering the overall volatile profile when analyzing flavor, rather than individual compounds in isolation.
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